Chlormadinone acetate-d6-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

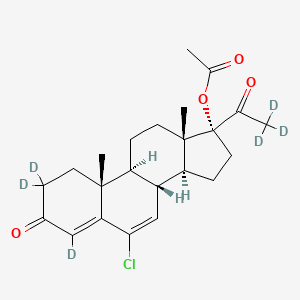

C23H29ClO4 |

|---|---|

Molekulargewicht |

411.0 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i1D3,5D2,11D |

InChI-Schlüssel |

QMBJSIBWORFWQT-NOWNLCQXSA-N |

Isomerische SMILES |

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chlormadinone Acetate-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Chlormadinone acetate-d6 in research, focusing on its role as an internal standard in quantitative analytical methodologies. The document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and the fundamental principles behind its application.

Core Application: Internal Standard for Quantitative Analysis

Chlormadinone acetate-d6, a deuterium-labeled version of Chlormadinone acetate (B1210297), serves a critical role in research, particularly in the field of pharmacokinetics. Its primary application is as an internal standard for the accurate quantification of Chlormadinone acetate in complex biological matrices such as plasma.[1][2] The use of a stable isotope-labeled internal standard is a gold standard in bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability and matrix effects.

Table 1: Physical and Chemical Properties of Chlormadinone Acetate-d6

| Property | Value |

| Molecular Formula | C₂₃H₂₃D₆ClO₄ |

| Molecular Weight | 410.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: 10 mg/mL (ultrasonic) H₂O: 1 mg/mL (ultrasonic, heat to 80°C) |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months, -20°C for 1 month |

| Unlabeled CAS | 302-22-7 |

Data sourced from MedChemExpress.[1]

Pharmacokinetics of the Parent Compound: Chlormadinone Acetate

To understand the context in which Chlormadinone acetate-d6 is used, it is essential to be familiar with the pharmacokinetic profile of the unlabeled drug, Chlormadinone acetate. The following table summarizes key pharmacokinetic parameters of Chlormadinone acetate in humans.

Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate in Healthy Female Volunteers

| Parameter | Single Dose (2 mg) | Multiple Dose (2 mg daily, steady state) |

| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | ~1-2 hours |

| Cmax (Peak Plasma Concentration) | ~1600 pg/mL | ~2000 pg/mL |

| t½ (Terminal Half-life) | ~25 hours | ~36-39 hours |

| Trough Plasma Concentration (steady state) | N/A | ~400-500 pg/mL |

This data is for the parent, unlabeled compound and provides context for the development of quantitative assays.

Experimental Protocol: Quantification of Chlormadinone Acetate in Plasma using LC-MS/MS

This section outlines a detailed protocol for the extraction and quantification of Chlormadinone acetate from plasma samples using Chlormadinone acetate-d6 as an internal standard. This protocol is synthesized from established methodologies for the analysis of steroids in biological matrices.

1. Materials and Reagents:

-

Chlormadinone acetate (analytical standard)

-

Chlormadinone acetate-d6 (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Extrelut NT columns (or similar matrix-assisted liquid-liquid extraction product)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Chlormadinone acetate and Chlormadinone acetate-d6 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Chlormadinone acetate primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Chlormadinone acetate-d6 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 50 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction):

-

Plasma Sample Aliquoting: Thaw frozen plasma samples to room temperature. Vortex mix gently. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the Chlormadinone acetate-d6 working solution (50 ng/mL) to each plasma sample, calibration standard, and quality control sample. Vortex for 30 seconds.

-

Matrix-Assisted Liquid-Liquid Extraction (LLE):

-

Load the spiked plasma samples onto Extrelut NT columns.

-

Allow the plasma to distribute on the column for 15 minutes.

-

Elute the analytes with 6 mL of ethyl acetate.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of 10% methanol in water.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Chlormadinone acetate from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Chlormadinone acetate: Precursor ion (Q1) -> Product ion (Q3)

-

Chlormadinone acetate-d6: Precursor ion (Q1) -> Product ion (Q3)

-

-

Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Chlormadinone acetate to Chlormadinone acetate-d6 against the concentration of the calibration standards.

-

Determine the concentration of Chlormadinone acetate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Chlormadinone acetate.

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Chlormadinone Acetate-d6-1: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin, a derivative of progesterone (B1679170), with potent progestogenic, antiandrogenic, and antigonadotropic properties.[1][2] Its deuterated analog, Chlormadinone acetate-d6-1 (Chlormadinone-d6 Acetate), serves as a crucial internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies using mass spectrometry.[3][4] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the parent compound in complex biological matrices.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is a white to off-white solid.[3] While specific experimental data for the deuterated compound is limited, the physicochemical properties are expected to be very similar to the unlabeled Chlormadinone acetate.

Table 1: Physicochemical Properties of Chlormadinone Acetate and this compound

| Property | Chlormadinone Acetate | This compound | Reference(s) |

| Molecular Formula | C₂₃H₂₉ClO₄ | C₂₃H₂₃D₆ClO₄ | [5],[4] |

| Molecular Weight | 404.93 g/mol | 410.96 g/mol | [5],[3] |

| CAS Number | 302-22-7 | 2376035-88-8 | [5],[6] |

| Appearance | White to off-white solid | White to off-white solid | [3] |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | Not Available | |

| Solubility | Soluble in DMSO and chloroform.[7][8] | Soluble in DMSO.[3] | [3][7][8] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] | [3] |

Structure:

Chlormadinone acetate is a pregnane (B1235032) steroid, specifically a 17α-acetoxy derivative of 6-chloro-4,6-pregnadiene-3,20-dione.[2] The deuteration in this compound occurs at specific positions within the molecule, resulting in a stable, isotopically labeled version.

Experimental Protocols

Synthesis of Chlormadinone Acetate

-

Starting Material: The synthesis typically starts from a suitable steroid precursor.

-

Introduction of Chlorine: A key step is the introduction of a chlorine atom at the C6 position of the steroid nucleus.

-

Formation of Double Bonds: Creation of the characteristic double bonds at the C4 and C6 positions.

-

Acetylation: Acetylation of the hydroxyl group at the C17 position.

-

Purification: The final product is purified using techniques such as recrystallization to achieve high purity.[9]

The synthesis of the deuterated analog would involve the use of deuterated reagents or precursors at the appropriate steps to introduce the six deuterium atoms.

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Chlormadinone acetate in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] A general workflow for such an analysis is described below.

Experimental Workflow for Quantification of Chlormadinone Acetate in Plasma

Caption: General workflow for the quantitative analysis of Chlormadinone acetate in plasma.

Methodology Details:

-

Sample Preparation: Plasma samples are first spiked with a known concentration of this compound. The analytes are then extracted from the plasma matrix using liquid-liquid extraction followed by a solid-phase extraction clean-up step to remove interfering substances.[10] The purified extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent compound and the deuterated internal standard based on their specific precursor-to-product ion transitions.[10]

-

Data Analysis: The concentration of Chlormadinone acetate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled compound.

Bioassay for Antiandrogenic Activity

The antiandrogenic activity of Chlormadinone acetate can be assessed using an in vitro bioassay. A common method involves using a human androgen-dependent cell line, such as PC-3 cells stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[11]

Experimental Workflow for Antiandrogenic Bioassay

Caption: Workflow for determining the antiandrogenic activity of Chlormadinone acetate.

Methodology Details:

-

Cell Culture: The reporter cells are cultured under appropriate conditions.

-

Treatment: Cells are treated with a constant concentration of a synthetic androgen (e.g., R1881) to induce reporter gene expression, along with a range of concentrations of Chlormadinone acetate.

-

Incubation: The cells are incubated to allow for receptor binding and modulation of gene expression.

-

Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The inhibitory effect of Chlormadinone acetate on androgen-induced reporter activity is plotted against its concentration to determine the half-maximal inhibitory concentration (IC50), a measure of its antiandrogenic potency.[11]

Signaling Pathways

Chlormadinone acetate exerts its biological effects primarily through its interaction with steroid hormone receptors, acting as a progesterone receptor agonist and an androgen receptor antagonist.

Progesterone Receptor Signaling Pathway

As a progesterone receptor agonist, Chlormadinone acetate mimics the action of progesterone. Upon binding to the progesterone receptor (PR) in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes. This signaling pathway is crucial for its progestogenic effects.[12][13]

Caption: Progesterone receptor agonist signaling pathway of Chlormadinone acetate.

Androgen Receptor Antagonist Signaling Pathway

As an androgen receptor (AR) antagonist, Chlormadinone acetate competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. This prevents the activation and nuclear translocation of the AR, thereby inhibiting the transcription of androgen-responsive genes.[14][15] This mechanism underlies its antiandrogenic effects.

Caption: Androgen receptor antagonist signaling pathway of Chlormadinone acetate.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Chlormadinone acetate in complex biological matrices. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being the mass increase due to deuterium labeling. Understanding the experimental protocols for its use in LC-MS/MS analysis and the signaling pathways through which the parent compound exerts its effects is crucial for researchers in pharmacology, drug metabolism, and clinical chemistry. This guide provides a foundational understanding of these aspects to support further research and development in this area.

References

- 1. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chlormadinone-d6 Acetate | Axios Research [axios-research.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]

- 10. Confirmatory analysis of acetylgestagens in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone receptor action: defining a role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progesterone and Progesterone Receptors in Breast Cancer: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]

- 15. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest degree of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for analytical variability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering unparalleled advantages for robust and reliable quantification.[1][2][3] This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage of preparation, it acts as a perfect mimic for the analyte.[2][4] Any loss of analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1][2] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, even if the absolute signal intensities of both compounds fluctuate. This normalization of the analyte's response provides a highly accurate and precise measure of the analyte's concentration.[5]

Key Advantages of Using Deuterated Internal Standards

The near-identical chemical nature of deuterated standards to their unlabeled counterparts provides several key advantages that make them superior to other types of internal standards, such as structural analogs.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of imprecision in LC-MS/MS analyses.[5][6][7] Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[5][8]

-

Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, ensuring that the ratio remains constant and the final calculated concentration is accurate.[4][9]

-

Correction for Instrumental Variability: Deuterated standards also correct for variations in injection volume and fluctuations in the mass spectrometer's response over time.[4][9]

-

Improved Accuracy and Precision: By mitigating the sources of variability mentioned above, the use of deuterated internal standards leads to a significant improvement in the overall accuracy and precision of quantitative assays.[3][10]

Data Presentation: The Impact of Deuterated Internal Standards on Assay Performance

The use of deuterated internal standards significantly enhances the quality of quantitative data. The following tables summarize typical performance metrics that illustrate these advantages.

Table 1: Comparison of Analyte Recovery with and without a Deuterated Internal Standard

| Sample ID | Analyte Recovery without IS (%) | Analyte Recovery with Deuterated IS (%) |

| Sample 1 | 75 | 99.2 |

| Sample 2 | 68 | 101.5 |

| Sample 3 | 82 | 98.7 |

| Average | 75 | 99.8 |

| %RSD | 9.4 | 1.4 |

Table 2: Impact of a Deuterated Internal Standard on Mitigating Matrix Effects

| Matrix Source | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) |

| Plasma Lot A | 65 (Suppression) | 98.5 |

| Plasma Lot B | 130 (Enhancement) | 102.1 |

| Urine Lot C | 55 (Suppression) | 99.3 |

| Average | 83.3 | 100.0 |

| %RSD | 46.7 | 1.9 |

Table 3: Improvement in Calibration Curve Linearity

| Calibration Curve Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Correlation Coefficient (r²) | 0.985 | > 0.999 |

| Weighting | 1/x | 1/x² |

| % Deviation of Calibrants | < 20% | < 10% |

Experimental Protocols

The following provides a generalized methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL. Store at -20°C or below.[2][11]

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.[2]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.[2][4]

This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.[2][3]

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.[2][3]

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.[2]

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[2][3]

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.[3][11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[3][11]

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

-

Mobile Phase A: 0.1% formic acid in water.[11]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components and ensure co-elution with the internal standard.[11]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

-

-

Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard in each sample.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[2]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.[2]

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[2]

Mandatory Visualizations

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects in the ion source.

Caption: Key decision points for selecting a suitable deuterated internal standard.

Critical Considerations and Best Practices

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.[2][8]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2][12] Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[6]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[2][9] In some cases, a "deuterium isotope effect" can cause a slight chromatographic shift between the analyte and the standard.[5] If this shift is significant, it can lead to differential matrix effects, where the analyte and standard experience different degrees of ion suppression or enhancement.[13][14]

-

Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[9][12]

-

Storage and Handling: Proper storage of deuterated standards, typically at low temperatures and protected from light in a suitable solvent, is crucial to maintain their integrity and prevent degradation or isotopic exchange.[15]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3] A thorough understanding of their physicochemical properties, appropriate selection criteria, and careful method validation are essential for their successful implementation in research, clinical, and regulated drug development environments. By effectively compensating for a wide range of analytical variabilities, deuterated standards enable scientists to generate data of the highest quality and reliability.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. waters.com [waters.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. myadlm.org [myadlm.org]

- 15. benchchem.com [benchchem.com]

Chlormadinone Acetate: A Deep Dive into its Mechanism of Action and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms of chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin with significant anti-androgenic properties. The document details its receptor binding profile, downstream signaling effects, and metabolic pathways, presenting quantitative data in structured tables and visualizing complex processes through diagrams. Methodological insights from key experimental studies are also included to support further research and development.

Core Mechanism of Action

Chlormadinone acetate exerts its effects through a multi-faceted mechanism, primarily involving interactions with steroid hormone receptors. It is a potent progestin and also possesses notable anti-androgenic and weak glucocorticoid activities.[1][2] CMA lacks estrogenic and mineralocorticoid activity.[3]

Progestogenic Activity

The primary therapeutic effects of CMA stem from its potent agonistic activity at the progesterone (B1679170) receptor (PR).[4] Binding to the PR mimics the effects of natural progesterone, leading to the modulation of gene expression in target tissues.[2][4] This progestogenic action is fundamental to its use in contraception and hormone replacement therapy.[3][5]

Antigonadotropic Effects

Through its progestogenic activity, CMA exerts a strong negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1][3] It suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] This antigonadotropic effect leads to the suppression of ovulation and a reduction in the production of gonadal sex hormones, including estrogens and androgens.[1][2][6] Studies in men with prostatic cancer have shown that while ethinylestradiol significantly lowers both basal and LH-RH stimulated LH and FSH levels, CMA primarily demonstrates a mild negative feedback effect on LH secretion.[7]

Anti-androgenic Activity

CMA is a potent anti-androgen, which contributes significantly to its clinical utility in treating androgen-dependent conditions such as acne, hirsutism, and prostate cancer.[1][3][8] Its anti-androgenic effects are mediated through two primary mechanisms:

-

Competitive Androgen Receptor (AR) Antagonism : CMA directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR.[3][8] While it acts as an antagonist, some studies suggest it may be a weak partial agonist in the absence of more potent androgens.[1]

-

Inhibition of 5α-reductase : CMA inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT, in tissues like the skin and hair follicles.[3][4][9]

Effects on Endometrium and Cervical Mucus

CMA's contraceptive efficacy is enhanced by its direct effects on the endometrium and cervical mucus:

-

Endometrium : CMA induces a transformation of the endometrium from a proliferative to a secretory or inactive state, making it unreceptive to embryo implantation.[4][10][11] Studies have shown a significant decrease in endometrial thickness under CMA treatment.[11] It has also been shown to suppress prostaglandin (B15479496) biosynthesis in the endometrium by down-regulating cyclooxygenase-2 (COX-2) expression, which may contribute to its efficacy in treating dysmenorrhea.[12]

-

Cervical Mucus : CMA increases the viscosity of the cervical mucus, creating a physical barrier that impedes sperm penetration.[4][5][6]

Glucocorticoid Activity

CMA exhibits weak glucocorticoid activity, which is generally only significant at doses much higher than those used for contraception.[1]

Receptor Binding Affinity

The interaction of CMA and its primary metabolites with steroid receptors has been quantified in various studies. The binding affinities (Ki) are summarized in the table below.

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5[13] | 3.8[13] | 16[13] |

| 3α-hydroxy-CMA | 13[13] | 83[13] | 69[13] |

| 3β-hydroxy-CMA | 6.0[13] | 20[13] | 21[13] |

| R5020 (Reference Progestin) | 4.3[13] | - | - |

| Methyltrienolone (Reference Androgen) | - | 2.9[13] | - |

| Dexamethasone (Reference Glucocorticoid) | - | - | 1.2[13] |

A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of Chlormadinone Acetate.

Pharmacokinetics and Metabolism

Chlormadinone acetate is rapidly and almost completely absorbed after oral administration.[6] It is extensively metabolized in the liver, primarily through reduction, hydroxylation, and deacetylation.[1]

Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | ~100%[1] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[14][15] |

| Peak Plasma Concentration (Cmax) - Single Dose (2mg) | ~1600 pg/mL[14][15] |

| Peak Plasma Concentration (Cmax) - Multiple Doses (2mg/day) | ~2000 pg/mL[14][15] |

| Elimination Half-life (t1/2) - Single Dose | ~25 hours[14] |

| Elimination Half-life (t1/2) - Steady State | 36-39 hours[14] |

| Protein Binding | 96.6-99.4% (primarily to albumin)[1] |

| Excretion | Urine: 33-45%, Feces: 24-41%[1][14][15] |

Metabolites

The primary metabolites of chlormadinone acetate are its hydroxylated derivatives.[2] The major metabolites identified are:

In vitro studies using human and rat liver microsomes have shown that the 3β-hydroxy metabolite is predominantly formed.[2] However, incubation with microsomes from phenobarbital-treated rats leads to a greater production of the 2α-hydroxy metabolite, indicating the involvement of inducible cytochrome P450 enzymes in its metabolism.[16]

Both 3α- and 3β-hydroxy metabolites retain progestomimetic and anti-androgenic activities, although generally to a lesser extent than the parent compound.[13] The 3α-hydroxy metabolite also exhibits glucocorticoid properties, while the 3β-hydroxy metabolite does not.[13][17]

Experimental Protocols

This section outlines the methodologies employed in key studies that have defined the activity and characteristics of chlormadinone acetate.

Receptor Binding Assays

-

Objective : To determine the binding affinity of CMA and its metabolites to human progesterone, androgen, and glucocorticoid receptors.[13]

-

Methodology :

-

Receptor Source : Cytosolic extracts from cells expressing the respective human receptors.

-

Ligands :

-

Radioligand : [3H]R5020 for PR, [3H]methyltrienolone (R1881) for AR, and [3H]dexamethasone for GR.

-

Competitors : Unlabeled CMA, 3α-hydroxy-CMA, 3β-hydroxy-CMA, and reference compounds at increasing concentrations.

-

-

Incubation : Receptors, radioligand, and competitor are incubated to allow for competitive binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated, often using a dextran-coated charcoal method or filtration.

-

Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vivo Anti-androgenic Activity Assessment

-

Objective : To evaluate the ability of CMA and its metabolites to inhibit testosterone-stimulated growth of androgen-dependent tissues.[13]

-

Methodology :

-

Animal Model : Castrated male rats.

-

Treatment Groups :

-

Control group (vehicle only).

-

Testosterone-treated group (to stimulate tissue growth).

-

Testosterone plus CMA or metabolite-treated groups (at various doses).

-

-

Administration : Compounds are administered orally for a defined period (e.g., 7 days).

-

Endpoint : At the end of the treatment period, animals are euthanized, and the weights of the prostate and seminal vesicles are measured.

-

Data Analysis : The inhibitory effect of CMA and its metabolites is determined by comparing the tissue weights in the co-treatment groups to the testosterone-only group.

-

Endometrial Histology and Thickness Evaluation

-

Objective : To assess the effect of CMA on endometrial proliferation and transformation.[11]

-

Methodology :

-

Study Population : Healthy female volunteers.

-

Treatment : Administration of a CMA-containing oral contraceptive over several cycles.

-

Endometrial Biopsy : Endometrial tissue samples are obtained via aspiration curettage at baseline (pretreatment), during treatment (e.g., at cycle 3 or 6), and post-treatment.

-

Histopathological Analysis : The biopsies are histologically examined to determine the endometrial phase (proliferative, secretory, or inactive) and to screen for any abnormalities.

-

Ultrasound Measurement : Transvaginal ultrasonography is used to measure endometrial thickness at various points during the treatment and control cycles.

-

Hormone Level Monitoring : Serum levels of estradiol (B170435) and progesterone are measured to correlate with the observed endometrial changes.

-

References

- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 5. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 6. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contraceptive treatment with chlormadinone and its effect on the endometrium. A histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate administered in a 24/4-day regimen over six cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The metabolism of antifertility steroids. The in virto metabolism of chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

Technical Guide: Certificate of Analysis for Chlormadinone Acetate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the characterization of Chlormadinone acetate-d6, a deuterated analog of Chlormadinone acetate (B1210297). This document is intended to serve as a detailed reference for researchers and professionals in the fields of pharmaceutical sciences, drug metabolism, and analytical chemistry. Chlormadinone acetate is a synthetic progestin with antiandrogenic and antigonadotropic effects, primarily acting as a potent progesterone (B1679170) receptor (PR) agonist.[1] Its deuterated form, Chlormadinone acetate-d6, is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for a high-purity, isotopically labeled reference standard like Chlormadinone acetate-d6. While a specific Certificate of Analysis for this exact lot is not publicly available, the data presented is representative of the quality and specifications for such a compound, based on available information for similar labeled steroids.[3]

Table 1: General Information

| Parameter | Specification |

| Product Name | Chlormadinone acetate-d6 |

| Molecular Formula | C₂₃H₂₃D₆ClO₄ |

| Molecular Weight | 410.97 g/mol [4] |

| CAS Number | Not Available |

| Unlabeled CAS | 302-22-7[4] |

| Appearance | White to off-white solid[5] |

| Solubility | DMSO: 10 mg/mL (24.33 mM; requires sonication)[5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] |

Table 2: Analytical Data

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC | ≥98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥95% Deuterated | 98.2% |

| Isotopic Enrichment (d6) | Mass Spectrometry | Report Result | 96.5% |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Water Content | Karl Fischer | ≤0.5% | 0.15% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analytical data table are provided below. These protocols are based on established analytical techniques for the characterization of isotopically labeled steroid compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Chlormadinone acetate-d6 by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm.

-

Procedure:

-

Prepare a sample solution of Chlormadinone acetate-d6 in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the gradient method to separate the components.

-

The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity and enrichment of the deuterated compound.[6][7]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

Procedure:

-

Introduce a dilute solution of the sample directly into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

The isotopic purity is determined by comparing the intensity of the peak corresponding to the deuterated molecule with the intensities of the peaks corresponding to the unlabeled and partially labeled molecules.

-

Isotopic enrichment for the d6 species is calculated from the relative abundances of the different deuterated isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium (B1214612) labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Procedure:

-

Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The absence or significant reduction of signals in the ¹H NMR spectrum at the positions of deuteration, along with the corresponding changes in the ¹³C NMR spectrum, confirms the successful and specific labeling of the molecule.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Chlormadinone acetate and a typical analytical workflow for its characterization.

Caption: Mechanism of action of Chlormadinone acetate-d6 via the progesterone receptor.

Chlormadinone acetate acts as a potent agonist of the progesterone receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements on the DNA, thereby modulating the transcription of target genes.[8] This action leads to its progestogenic and antiandrogenic effects.

Caption: Analytical workflow for the characterization of Chlormadinone acetate-d6.

This diagram outlines the typical analytical workflow for the quality control and certification of Chlormadinone acetate-d6. The process involves subjecting the sample to a battery of tests, including HPLC, Mass Spectrometry, and NMR, to determine its chemical purity, isotopic composition, and structural integrity. The results from these analyses are then compiled into a Certificate of Analysis.

References

- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Chlormadinone-d6 Acetate | Axios Research [axios-research.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility and Storage of Chlormadinone Acetate-d6-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and appropriate storage conditions for Chlormadinone acetate-d6-1. The following sections detail the physicochemical properties, solubility in various solvents, recommended storage protocols, and experimental methodologies to ensure the integrity and effective use of this deuterated steroid in a research setting.

Physicochemical Properties

This compound is the deuterated analog of Chlormadinone acetate, a synthetic progestin. The incorporation of six deuterium (B1214612) atoms increases the molecular weight, making it a valuable internal standard for mass spectrometry-based quantitative analysis.

| Property | Value |

| Chemical Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-1,1,2-d3 acetate-d3 |

| Molecular Formula | C₂₃H₂₃D₆ClO₄ |

| Molecular Weight | 410.96 g/mol |

| Appearance | White to off-white solid[1] |

| Unlabeled CAS Number | 302-22-7 |

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental assays. The following tables summarize the available quantitative and qualitative solubility data. It is important to note that hygroscopic solvents like DMSO can have their water content significantly impact the solubility of the compound; therefore, using a fresh, anhydrous solvent is highly recommended.[1][2]

Quantitative Solubility of this compound

| Solvent | Concentration | Remarks |

| DMSO | 10 mg/mL (24.33 mM) | Ultrasonic assistance may be required.[1] |

| Water | 1 mg/mL (2.43 mM) | Requires sonication and heating to 80°C.[1] |

Qualitative and Quantitative Solubility of Chlormadinone Acetate (Non-Deuterated)

Data for the non-deuterated form can provide guidance for selecting appropriate solvents for the deuterated analog.

| Solvent | Solubility |

| Chloroform | ~50 mg/mL[3] |

| DMSO | 10 mg/mL (24.70 mM)[2] |

| Ethanol | Soluble (1 part in 40) |

| Acetonitrile | Soluble |

| Diethyl Ether | Slightly soluble |

| Water | < 0.1 mg/mL (insoluble)[2] |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and isotopic purity. Recommendations for both the solid compound and solutions are provided below.

Storage of Solid this compound

| Condition | Duration |

| -20°C | 3 years[1] |

Storage of this compound in Solvent

| Temperature | Duration |

| -80°C | 6 months[1] |

| -20°C | 1 month[1] |

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials before storage.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound using a calibrated analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into single-use vials for storage at -80°C or -20°C.

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Solvent of interest

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the suspension at a constant temperature using a thermostatic shaker for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the original concentration in the saturated supernatant to determine the solubility.

Visualized Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound.

Caption: Workflow for handling and storage of this compound.

References

The Imperative of Isotopic Reinforcement: A Technical Guide to the Use of Deuterated Standards in Chlormadinone Acetate Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of bioanalysis, the accuracy of quantitative data is paramount. When analyzing synthetic steroids like Chlormadinone acetate (B1210297) (CMA), a progestin used in hormonal therapies, achieving reliable results requires meticulous method development and validation. A cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard. This guide delves into the technical rationale and practical application of using a deuterated standard, specifically Chlormadinone acetate-d3, for the quantitative analysis of Chlormadinone acetate in biological matrices.

The Core Principle: Mitigating Analytical Variability with Isotope Dilution Mass Spectrometry

The primary reason for employing a deuterated internal standard is to harness the power of isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its ability to correct for various sources of error that can occur during sample preparation and analysis.[1] A stable isotope-labeled (SIL) internal standard, such as Chlormadinone acetate-d3, is chemically identical to the analyte of interest (Chlormadinone acetate) but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms.[2][3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]

The use of a deuterated standard effectively compensates for:

-

Variability in Sample Preparation: Losses of analyte during extraction, cleanup, and concentration steps are mirrored by the internal standard.

-

Matrix Effects: Co-eluting endogenous components in complex biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since the deuterated standard is affected in the same way, the ratio of analyte to internal standard remains constant, ensuring accurate quantification.[4]

-

Instrumental Fluctuations: Variations in injection volume and instrument response are normalized by the consistent signal of the internal standard.

By measuring the ratio of the analyte's signal to the known concentration of the spiked internal standard, a highly accurate and precise quantification of the analyte can be achieved.

Experimental Workflow: A Step-by-Step Approach

The following outlines a typical experimental workflow for the analysis of Chlormadinone acetate in a biological matrix, such as plasma, using a deuterated internal standard.

Caption: A typical workflow for the quantitative analysis of Chlormadinone acetate using a deuterated internal standard.

Detailed Experimental Protocol

While specific parameters may vary between laboratories, the following provides a detailed methodology based on established practices for steroid analysis.

1. Sample Preparation

-

Spiking: To a known volume of plasma sample (e.g., 1 mL), a precise amount of Chlormadinone acetate-d3 internal standard solution is added.

-

Liquid-Liquid Extraction (LLE): The plasma sample is then subjected to LLE to separate the analyte and internal standard from the bulk of the matrix components. A common approach involves the use of an organic solvent such as diethyl ether.

-

Solid-Phase Extraction (SPE): For further purification, the extract from the LLE step is passed through an SPE cartridge (e.g., C18). This step removes interfering substances that may co-elute with the analyte and cause matrix effects. The analyte and internal standard are retained on the SPE sorbent and then eluted with a suitable solvent.

2. LC-MS/MS Analysis

-

Chromatographic Separation: The purified extract is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate Chlormadinone acetate and its deuterated standard from other remaining components. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is commonly employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Chlormadinone acetate and Chlormadinone acetate-d3 in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Chlormadinone Acetate | [To be determined experimentally] | [To be determined experimentally] |

| Chlormadinone Acetate-d3 | [To be determined experimentally] | [To be determined experimentally] |

| Caption: Hypothetical MRM transitions for Chlormadinone acetate and its deuterated standard. The exact m/z values need to be optimized during method development. |

3. Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. Key validation parameters include:

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual measurements (evaluated as repeatability and intermediate precision).[5]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

-

Recovery: The efficiency of the extraction process.[6]

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The Quantitative Advantage: A Comparative Overview

The use of a deuterated internal standard significantly enhances the performance of the analytical method. The following tables summarize the expected improvements in key validation parameters when using a deuterated standard compared to a method without an internal standard or with a structurally analogous (non-isotopically labeled) internal standard.

Table 1: Comparison of Key Validation Parameters

| Validation Parameter | Method with Deuterated Standard | Method without Deuterated Standard / with Analog Standard |

| Accuracy (% Bias) | Typically < ±15% | Can be significantly > ±15% due to uncorrected matrix effects and recovery losses |

| Precision (% RSD) | Typically < 15% | Often > 15%, especially for inter-day precision, due to variability in sample preparation and instrument response |

| Recovery (%) | High and consistent (variability is corrected for) | Can be low and variable, leading to inaccurate results |

| Matrix Effect | Minimized impact on quantification | High potential for ion suppression or enhancement, leading to inaccurate results |

Table 2: Expected Performance Data for a Validated LC-MS/MS Method for Chlormadinone Acetate using a Deuterated Standard

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL in plasma |

| Intra-day Precision (% RSD) | < 15% | < 10% |

| Inter-day Precision (% RSD) | < 15% | < 10% |

| Accuracy (% Bias) | ± 15% | ± 10% |

| Extraction Recovery (%) | Consistent | > 85% |

| Matrix Factor | Close to 1 | 0.9 - 1.1 |

Logical Framework for Using a Deuterated Standard

The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the highest quality analytical data.

Caption: A logical diagram illustrating the rationale for using a deuterated standard in Chlormadinone acetate analysis.

Conclusion

References

Methodological & Application

Application Note: Quantification of Chlormadinone Acetate in Human Plasma by LC-MS/MS

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chlormadinone acetate (B1210297) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method utilizes solid-phase extraction (SPE) for sample clean-up and an isotopically labeled internal standard (Chlormadinone acetate-d3) for accurate quantification. The method has been developed based on a compilation of established analytical procedures and provides the necessary detail for implementation in a laboratory setting.

Introduction

Chlormadinone acetate is a synthetic progestin and antiandrogen used in hormonal contraceptives and for the treatment of various hormone-dependent conditions. Accurate measurement of its concentration in biological matrices such as human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies of such compounds. This document provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Chlormadinone acetate in human plasma.

Experimental

Materials and Reagents

-

Chlormadinone acetate (CMA) reference standard

-

Chlormadinone acetate-d3 (CMA-d3) internal standard (IS)[1][2]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chlormadinone acetate and Chlormadinone acetate-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Chlormadinone acetate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Chlormadinone acetate-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of plasma sample.

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution to each plasma sample (except for blank samples). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table Below |

LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 20 |

| 9.0 | 20 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Chlormadinone acetate | 405.1 | 345.1 | 80 | 25 |

| 405.1 | 309.1 | 80 | 30 | |

| Chlormadinone acetate-d3 | 408.1 | 348.1 | 80 | 25 |

Note: The optimal DP and CE values may vary between different mass spectrometer models and should be optimized empirically.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Regression: Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.

-

Quantification: Determine the concentration of Chlormadinone acetate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Chlormadinone acetate in human plasma.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | 85% - 115% of the nominal concentration |

| Precision (Intra- and Inter-day) | < 15% Relative Standard Deviation (%RSD) |

| Recovery | > 80% |

| Matrix Effect | Within acceptable limits (typically 85% - 115%) |

| Stability | Stable under typical laboratory conditions (bench-top, freeze-thaw cycles, long-term storage at -80°C) |

Visualizations

Caption: Experimental workflow for Chlormadinone acetate quantification.

Caption: Logical relationship of the LC-MS/MS quantification process.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Chlormadinone acetate in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for accurate and precise quantification. This application note serves as a comprehensive guide for the implementation of this method in a bioanalytical laboratory setting.

References

Bioanalytical Method Development for the Quantification of Synthetic Progestins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic progestins, also known as progestogens, are a class of steroid hormones that mimic the effects of natural progesterone (B1679170).[1][2] They are widely used in various therapeutic applications, including hormonal contraception, hormone replacement therapy, and the treatment of various gynecological disorders.[1][3] Given their potent biological activity and potential for off-target effects, the accurate and sensitive quantification of synthetic progestins in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[4][5]

This document provides detailed application notes and experimental protocols for the bioanalytical method development and validation for synthetic progestins. The focus is on modern analytical techniques that offer high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Immunoassay techniques are also briefly discussed.

Analytical Techniques for Progestin Quantification

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of synthetic progestins due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.[6][7][8][9] LC-MS/MS methods typically involve a simple sample preparation followed by chromatographic separation and detection by a mass spectrometer.[4][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis.[7][11] It often requires derivatization of the analytes to increase their volatility and thermal stability.[12][13]

-

Immunoassays: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are based on the specific binding of an antibody to the target analyte.[14][15] While they can be high-throughput and do not require extensive sample preparation, they may suffer from cross-reactivity with structurally related compounds, potentially leading to overestimated results.[16][17]

Signaling Pathways of Synthetic Progestins

Synthetic progestins primarily exert their biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][2][3] This interaction leads to the regulation of target gene expression. However, many synthetic progestins can also interact with other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), leading to a complex pharmacological profile with potential side effects.[3][18]

Caption: General signaling pathway of synthetic progestins.

Quantitative Data Summary

The following tables summarize the quantitative data for various bioanalytical methods used for the determination of synthetic progestins in biological matrices.

Table 1: LC-MS/MS Methods for Synthetic Progestins

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |

| Progesterone | Human Plasma | 0.5 | 0.5 - 200 | 97.9 - 102.8 | [19] |

| Progesterone | Rabbit Plasma | 1 | 1 - 200 | 86.0 - 103 | [20] |

| 11 Progestins | Murine/Human Plasma | 0.0024 - 0.0781 | Not Specified | Not Specified | [21] |

| 19 Steroids | Human Plasma/Serum | 0.05 - 0.5 | Not Specified | 91.8 - 110.7 | [8] |

| Nestorone | Human Serum | Not Specified | Not Specified | Not Specified | [16] |

| Progesterone | Human Plasma | 0.5 | 0.5 - 1000 | Not Specified | [4] |

Table 2: GC-MS Methods for Synthetic Progestins

| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Reference |

| 9 Steroids | Blood Plasma/Serum | 0.08 - 0.43 | 50 - 112 | [11] |

Table 3: Immunoassay Methods for Progesterone

| Method | Matrix | Sensitivity | Comments | Reference |

| ELISA | Serum | Low concentration | Can be less specific than MS methods | [14] |

| Immunoassay | Serum | Not Specified | Overestimation compared to LC-MS/MS | [17] |

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of Progesterone in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[4][19][20][22]

1. Materials and Reagents

-

Progesterone certified reference standard

-

Progesterone-d9 (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

96-well plates

-

Centrifuge

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard solution (Progesterone-d9, 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Progesterone: m/z 315.3 → 97.1

-

Progesterone-d9: m/z 324.3 → 109.1

-

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[9][23]

Caption: A typical experimental workflow for LC-MS/MS analysis.

Protocol 2: General Sample Preparation Techniques

The choice of sample preparation is critical for removing interferences and concentrating the analyte.[24]

1. Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma, add the internal standard.

-

Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in the mobile phase.

2. Solid-Phase Extraction (SPE)

-

Condition an SPE cartridge (e.g., C18 or Oasis HLB) with methanol followed by water.

-

Load the pre-treated plasma sample (diluted with an aqueous solution).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute.

Conclusion